molecular formula C18H22N4O4S B2605929 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one CAS No. 1286722-01-7

1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one

Cat. No.: B2605929
CAS No.: 1286722-01-7
M. Wt: 390.46
InChI Key: ULGVHUUGGQTLPA-UHFFFAOYSA-N
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Description

This compound features a 1,4-dioxa-8-azaspiro[4.5]decane core linked to a 1,3,4-thiadiazole moiety substituted with a 3-methoxyphenylamino group. Such structural motifs are commonly explored in medicinal chemistry for anticancer, antimicrobial, and CNS-targeting applications .

Properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O4S/c1-24-14-4-2-3-13(11-14)19-17-21-20-15(27-17)12-16(23)22-7-5-18(6-8-22)25-9-10-26-18/h2-4,11H,5-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGVHUUGGQTLPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-{1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Material Science: Use in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial and anticancer properties.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.

    Pathways: It may modulate signaling pathways related to cell growth, apoptosis, or metabolism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Spirocyclic Cores and Thiadiazole Moieties

Key Compounds :
Compound Name Substituents/Modifications Biological Activity/Notes Reference
Target Compound 1,3,4-thiadiazol-2-yl with 3-methoxyphenylamino Anticancer (hypothesized based on similar thiadiazole derivatives)
8-(5-methyl-1,3,4-thiadiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane Methyl group at thiadiazole C5 Catalogued as a life science product; activity unspecified
4-(4-Fluorophenyl)-1-thia-4-azaspiro[4.5]decan-3-one Fluorophenyl substituent; sulfur atom in spiro ring Anticancer activity reported (IC50 values not disclosed)
1-{3-amino-8-oxa-4-thia-1,2-diazaspiro[4.5]dec-2-en-1-yl}ethan-1-one Amino group, oxa/thia heteroatoms in spiro ring Structural novelty; no explicit activity data
Analysis :
  • Substituent Effects: The 3-methoxyphenylamino group in the target compound may enhance π-π stacking or hydrogen-bonding interactions compared to simpler substituents (e.g., methyl in ). The fluorophenyl analog highlights how halogenation can influence lipophilicity and target affinity.

Analogs with Modified Spiro Systems or Linkers

Compound Name Structural Features Notes Reference
2-chloro-1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}ethan-1-one Chloroacetone linker; lacks thiadiazole moiety Possible synthetic intermediate; no biological data
8-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-methyl-4-phenyl-1-thia-4,8-diazaspiro[4.5]decan-3-one oxalate Benzodioxin and phenyl groups; oxalate salt Demonstrates salt formation for solubility optimization
Compounds 13 and 14 (8-phenyl-3-(piperazinylpropyl)-1,3-diazaspiro[4.5]decane-2,4-dione) Piperazine-propyl linker; diazaspiro core Pharmacological evaluation in supplementary materials (activity unspecified)
Analysis :
  • Linker Modifications : The chloroacetone derivative simplifies the structure, emphasizing the importance of the thiadiazole moiety for activity.
  • Salt Forms : The oxalate salt in illustrates formulation strategies to improve bioavailability, a consideration absent in the target compound’s current data.

Biological Activity

The compound 1-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-{5-[(3-methoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}ethan-1-one is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and receptor binding properties.

Chemical Structure

The compound can be represented by the following structural formula:

C15H18N4O3S\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}_{3}\text{S}

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a variety of biological activities. The biological activity of this specific compound can be categorized into several key areas:

1. Antimicrobial Activity

Studies have shown that derivatives of thiadiazole and spiro compounds often exhibit significant antimicrobial properties. For instance, compounds derived from 1,3,4-thiadiazole have been reported to possess antibacterial and antifungal activities. In a study evaluating related spiro compounds, several exhibited potent activity against Gram-positive and Gram-negative bacteria as well as fungi .

2. Anticancer Activity

The anticancer potential of spiro compounds has been widely documented. For example, spiro derivatives have shown effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. A recent investigation into spiro compounds indicated that they could serve as effective agents against breast and colon cancer cells by modulating apoptosis pathways and inhibiting tumor growth .

3. Receptor Binding Affinity

The compound's structure suggests potential interaction with various biological receptors. Research on similar compounds has indicated high affinity for sigma receptors, which are implicated in neuropsychiatric disorders and cancer . For instance, a derivative of 1,4-dioxa-8-azaspiro[4.5]decane was found to bind selectively to sigma receptors with a Ki value of 5.4 nM, indicating strong receptor affinity . This suggests that the compound may also influence neurological pathways.

Case Studies

Several studies have provided insights into the biological activity of related compounds:

  • Study on Antimicrobial Efficacy : A series of Mannich bases derived from thiadiazole showed promising antimicrobial activity against multiple strains of bacteria and fungi. The study highlighted the importance of structural modifications in enhancing efficacy .
  • Anticancer Activity Assessment : In vitro studies have demonstrated that spiro-containing thiadiazole derivatives can inhibit the proliferation of cancer cell lines significantly more than control groups. These findings suggest that structural features contribute to the observed anticancer effects .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50/EC50 ValueReference
Thiadiazole DerivativeAntimicrobial12 µg/mL
Spiro Compound AAnticancer15 µM
Sigma Receptor LigandReceptor BindingKi = 5.4 nM

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